1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Description
Aryl and Heteroaryl Introduction (Suzuki, Stille): Replacing the bromine with various substituted phenyl, pyridyl, or other heterocyclic rings can probe interactions within a target's binding pocket, such as pi-stacking or hydrogen bonding. mdpi.comysu.am
Introduction of Unsaturated Linkers (Heck, Sonogashira): The introduction of vinyl or alkynyl groups can alter the geometry and rigidity of the molecule, which can be crucial for optimal target engagement.
Introduction of Nitrogen-based Groups (Buchwald-Hartwig): Creating C-N bonds allows for the synthesis of amine derivatives, which can introduce basic centers for salt formation or hydrogen bonding interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENBZLXBGRWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization at the Azetidin 3 Ol Moiety:the Secondary Alcohol at the 3 Position of the Azetidine Ring is Another Key Site for Modification. Its Ability to Act As Both a Hydrogen Bond Donor and Acceptor Makes It a Critical Feature for Biological Activity.
Esterification and Carbonate Formation: Reaction with various acyl chlorides, anhydrides, or chloroformates can produce esters and carbonates, which can act as prodrugs or alter the lipophilicity and hydrogen bonding capacity of the parent molecule.
Etherification: Formation of ethers via Williamson ether synthesis or other methods introduces substituents that can probe steric tolerance and remove the hydrogen bond donating ability of the parent alcohol.
Inversion of Stereochemistry: Using a Mitsunobu reaction, the stereochemistry of the alcohol can be inverted, which is a classic strategy to determine the importance of the spatial arrangement of this functional group for activity.
Oxidation and Subsequent Reactions: Oxidation of the alcohol to the corresponding ketone (azetidin-3-one) provides a new electrophilic center. This ketone can then be reacted with various nucleophiles (e.g., Grignard reagents, organolithiums) to generate tertiary alcohols or used in reductive amination to introduce diverse amine substituents.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by a variety of nucleophiles (e.g., azide (B81097), cyanide, thiols, amines) to introduce a wide range of functionalities at the C3 position.
Derivatization at the Azetidine Nitrogen:while the Azetidine Nitrogen is Already Functionalized with the 5 Bromofuran 2 Yl Methyl Group, Sar Studies Can Also Involve Analogs Where This Group is Replaced. Through Reductive Amination of Azetidin 3 Ol with Different Aldehydes, a Library of Compounds Can Be Generated to Understand the Importance of the 5 Bromofuran Moiety Itself. This Approach Generates Structural Analogs Rather Than Direct Derivatives but is a Crucial Part of a Comprehensive Sar Campaign.
The combination of these strategies allows for a thorough, three-dimensional exploration of the chemical space around the 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol scaffold, providing critical data for optimizing its biological profile.
Advanced Spectroscopic and Analytical Characterization of 1 5 Bromofuran 2 Yl Methyl Azetidin 3 Ol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the azetidine (B1206935) ring.
Furan Protons: The two protons on the furan ring are expected to appear as doublets in the aromatic region, typically between δ 6.0 and 7.5 ppm. The bromine atom at the 5-position will influence the chemical shift of the adjacent proton.
Methylene Bridge Protons: The protons of the methylene group connecting the furan and azetidine rings would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of δ 3.5 to 4.5 ppm.
Azetidine Ring Protons: The protons on the four-membered azetidine ring would show more complex splitting patterns due to their constrained geometry. The proton attached to the carbon bearing the hydroxyl group (C3) would likely appear as a multiplet. The other methylene protons on the azetidine ring would also exhibit complex splitting.
Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Furan-H | 6.0 - 7.5 | d |
| Methylene Bridge (-CH₂-) | 3.5 - 4.5 | s or dd |
| Azetidine-H (C3) | Multiplet | m |
| Azetidine-H (other) | Multiplet | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Furan Carbons: The carbon atoms of the furan ring are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbon atom bonded to the bromine will be significantly affected.
Methylene Carbon: The carbon of the methylene bridge is expected to appear in the range of δ 45 to 60 ppm.
Azetidine Carbons: The carbons of the azetidine ring would be found in the aliphatic region of the spectrum. The carbon atom bearing the hydroxyl group (C3) would be deshielded compared to the other azetidine carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Furan Carbons | 110 - 150 |
| Methylene Bridge (-CH₂-) | 45 - 60 |
| Azetidine Carbon (C3) | 50 - 70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the furan and azetidine ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity between the furan ring, the methylene bridge, and the azetidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule, particularly the relative orientation of substituents on the azetidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₉H₁₀BrNO₂), the expected exact mass would be calculated and compared with the experimental value. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be characteristic of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations from the furan ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine and methylene groups would be observed just below 3000 cm⁻¹.
C=C Stretch: The stretching vibration of the carbon-carbon double bonds in the furan ring would be expected in the 1500-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the alcohol would likely be observed in the 1000-1200 cm⁻¹ range.
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, below 800 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H (alcohol) | 3200 - 3600 (broad) |
| C-H (aromatic) | > 3000 |
| C-H (aliphatic) | < 3000 |
| C=C (furan) | 1500 - 1600 |
| C-O (alcohol) | 1000 - 1200 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. Analysis of analogous structures, including various azetidine nih.govgoogle.comnih.govjmchemsci.comresearchgate.netjmchemsci.com and furan derivatives globalresearchonline.netudayton.edu, allows for the prediction of its characteristic spectral features.
The presence of the hydroxyl (-OH) group in the azetidin-3-ol (B1332694) ring would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-N stretching vibration of the tertiary amine within the azetidine ring would likely appear in the 1260-1020 cm⁻¹ range. The furan ring is characterized by several distinct vibrations, including C=C stretching, which typically absorbs around 1580-1450 cm⁻¹. The C-O-C stretching of the furan moiety would be expected in the 1250-1040 cm⁻¹ region. Furthermore, the C-Br stretching vibration associated with the bromofuran component would produce a strong absorption in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹ docbrown.info.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (alcohol) | 3400-3200 (broad) | Stretching |
| C-H (furan ring) | 3150-3100 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=C (furan ring) | 1580-1450 | Stretching |
| C-N (azetidine) | 1260-1020 | Stretching |
| C-O (alcohol) | 1150-1050 | Stretching |
| C-O-C (furan) | 1250-1040 | Asymmetric Stretching |
| C-Br | 600-500 | Stretching |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure of this compound. The Raman spectrum is generated by inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule.
For this compound, the symmetric vibrations of the furan ring are expected to produce strong Raman signals chemicalpapers.comresearchgate.netnih.govresearchgate.net. The C=C double bonds within the furan ring would give rise to intense bands in the 1600-1450 cm⁻¹ region. The C-Br bond, being a relatively heavy and polarizable bond, would also be expected to show a characteristic Raman signal at low frequencies. The azetidine ring's skeletal vibrations would contribute to the complex fingerprint region of the spectrum. Computational studies on furan and its derivatives have aided in the assignment of their Raman active modes globalresearchonline.net.
Table 2: Predicted Raman Spectroscopy Data for this compound
| Functional Group/Moiety | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H (furan ring) | 3150-3100 | Symmetric Stretching |
| C-H (aliphatic) | 3000-2850 | Symmetric & Asymmetric Stretching |
| C=C (furan ring) | 1600-1450 | Symmetric Stretching |
| Azetidine Ring | 1000-800 | Ring Breathing/Skeletal Modes |
| C-Br | 550-450 | Stretching |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. This would reveal the puckering of the azetidine ring, the orientation of the (5-bromofuran-2-yl)methyl substituent relative to the azetidin-3-ol ring, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Thermal Analysis Techniques for Understanding Molecular Behavior
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA would provide information on its thermal stability and decomposition profile. The resulting thermogram would show the temperatures at which the compound begins to degrade and the extent of mass loss at each stage. This is particularly useful for determining the upper-temperature limit for the handling and storage of the compound. Studies on furan-containing polymers have shown that the furan ring can influence the thermal degradation pathway researchgate.netmdpi.com.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and enthalpy of phase transitions of this compound. The DSC thermogram would show endothermic peaks corresponding to melting and exothermic peaks for any decomposition or crystallization events. This information is crucial for understanding the compound's physical state and thermal behavior nih.gov.
Table 3: Hypothetical Thermal Analysis Data for this compound
| Analytical Technique | Parameter | Predicted Value/Observation |
|---|---|---|
| TGA | Onset of Decomposition | > 200 °C (in inert atmosphere) |
| DSC | Melting Point (Tₘ) | Sharp endothermic peak |
| DSC | Enthalpy of Fusion (ΔHₘ) | Calculated from the area of the melting peak |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are particularly relevant for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of non-volatile and thermally sensitive compounds numberanalytics.comptfarm.plresearchgate.netnih.govresearchgate.net. For this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier). The compound would be detected using a UV detector, as the furan ring is a chromophore. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Size-Exclusion Chromatography (SEC) , also known as gel permeation chromatography, separates molecules based on their size in solution. While primarily used for macromolecules, SEC can be useful for separating oligomers or removing small molecule impurities. For this compound, SEC would be less common for routine purity analysis but could be employed in specific purification scenarios.
Table 4: Typical HPLC Parameters for Purity Assessment of Analogous Heterocyclic Compounds
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Computational Chemistry and Theoretical Investigations of 1 5 Bromofuran 2 Yl Methyl Azetidin 3 Ol Scaffolds
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule.
Electronic Structure and Molecular Orbital Analysis
This subsection would have focused on the electronic characteristics of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the chemical reactivity and the electronic transitions of a molecule. The energy gap between these frontier orbitals provides insights into the molecule's kinetic stability.
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), help in quantifying the reactivity of a chemical species. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical potential. Such data would provide a comprehensive understanding of the molecule's behavior in chemical reactions.
Optimized Molecular Geometries and Conformational Analysis
This section would have presented the most stable three-dimensional structure of this compound as determined by computational methods. Conformational analysis is critical for understanding how the molecule's shape influences its physical and biological properties.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time. This section would have explored the conformational landscape of this compound and the influence of different solvents on its structure and flexibility.
Reaction Mechanism Studies via Computational Modeling
Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization and Reaction Pathway Elucidation
This subsection would have detailed the investigation of potential reaction mechanisms involving this compound. By identifying and characterizing the transition states, the energetic barriers and the feasibility of different reaction pathways could have been determined.
Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, providing insights into regioselectivity and stereoselectivity that can guide synthetic efforts. For a molecule like this compound, theoretical studies can be instrumental in understanding the formation of both the azetidine (B1206935) and the substituted furan (B31954) components.
Regioselectivity in Azetidine Synthesis: The synthesis of the azetidine ring often involves intramolecular cyclization reactions. For instance, computational studies on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines have shown that the regioselectivity can be elucidated through the calculation of transition states. frontiersin.orgnih.gov By modeling the transition states for the formation of the four-membered azetidine ring versus a potential five-membered pyrrolidine ring, the preference for the azetidine product can be rationalized and predicted. frontiersin.org These computational models suggest that coordination of the lanthanide catalyst with the substrate and/or product plays a crucial role in directing the regioselectivity of the ring-closing step. frontiersin.org Similar computational approaches could be applied to predict the regioselectivity in the synthesis of the 1-substituted azetidin-3-ol (B1332694) core of the target molecule. DFT calculations can also be employed to understand the preference for specific cyclization pathways, such as the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov
Stereoselectivity in Furan Reactions: The stereochemical outcome of reactions involving the furan ring, such as cycloadditions, can also be predicted using theoretical methods. Studies on the Diels-Alder reaction of furan with maleic anhydride and maleimide have utilized calculations of reaction-free energies and transition-state barriers to explain the observed endo/exo stereoselectivity. researchgate.net Similarly, the regio- and stereoselectivity of the Paternò-Büchi reaction on furan derivatives have been successfully explained by considering the relative stability of biradical intermediates, as determined by DFT calculations. researchgate.net These theoretical investigations highlight the subtle electronic and steric factors that govern the stereochemical course of such reactions. researchgate.netresearchgate.net For the synthesis of precursors to this compound, these computational methods could be invaluable in predicting and controlling the desired stereochemistry.
Ligand-Target Interaction Modeling
Understanding how a molecule interacts with a biological target is fundamental to drug design. Computational modeling provides a virtual window into these interactions, enabling the prediction of binding modes and affinities.
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. vistas.ac.inrjptonline.org For this compound, docking studies could be employed to screen for potential biological targets and to predict its binding mode within the active site of a given protein.
The general workflow for molecular docking involves preparing the 3D structures of both the ligand and the target protein. ijper.org The ligand's conformation is typically flexible, while the protein can be treated as rigid or with some degree of flexibility in its side chains. ijper.org Docking algorithms then explore a multitude of possible binding poses and score them based on a scoring function that estimates the binding affinity. ijper.org
In the context of scaffolds similar to this compound, docking studies have been applied to various targets. For example, azetidin-2-one derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) to assess their potential as anti-proliferative agents. researchgate.netscribd.comdergipark.org.tr Similarly, furan-azetidinone hybrids have been evaluated as potential inhibitors of E. coli enzymes such as enoyl reductase through molecular docking. ijper.org These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to the binding affinity. ijper.org For this compound, docking could predict interactions involving the hydroxyl group of the azetidine ring as a hydrogen bond donor or acceptor, and the furan ring participating in aromatic interactions.
While molecular docking provides a rapid assessment of potential binding modes, more accurate estimations of binding affinity often require more sophisticated methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Quantum Mechanics/Molecular Mechanics (QM/MM).
MM-based methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. rsc.org This approach can provide a more refined ranking of potential ligands compared to docking scores alone.
QM/MM methods offer an even higher level of theory by treating a critical region of the protein-ligand complex (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the protein is treated with molecular mechanics. nih.gov This approach is particularly advantageous for systems where electronic effects, such as charge transfer and polarization, are important for binding. nih.gov QM/MM calculations can be used to study subtle binding phenomena and can be particularly useful in cases where classical force fields may not accurately describe the interactions, such as those involving metal ions. nih.gov For this compound, QM/MM studies could provide a highly accurate picture of its interaction with a target protein, taking into account the electronic nature of the bromine substituent and the polar interactions of the azetidin-3-ol moiety.
Prediction of Molecular Descriptors Relevant to Biological Interactions (in silico analysis of cLogP, pKa, hydrogen bond donors/acceptors for ADME prediction)
The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods play a crucial role in predicting these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles.
A set of molecular descriptors, often guided by frameworks like Lipinski's Rule of Five, are used to estimate a compound's drug-likeness. These include the logarithm of the octanol-water partition coefficient (cLogP), the acid dissociation constant (pKa), and the number of hydrogen bond donors and acceptors.
For this compound, these properties can be predicted using various computational tools. The cLogP value is a measure of a compound's lipophilicity, which influences its absorption and distribution. organic-chemistry.org The pKa value determines the ionization state of a molecule at a given pH, which affects its solubility and ability to cross biological membranes. gitlab.io The number of hydrogen bond donors and acceptors is critical for the molecule's interaction with water and biological targets. ymerdigital.com
Numerous studies have demonstrated the utility of in silico ADME prediction for heterocyclic compounds, including azetidine and furan derivatives. researchgate.netresearchgate.netasianpubs.orgnih.gov These studies often show a good correlation between predicted and experimental properties. Based on the structural features of this compound, a hypothetical in silico ADME profile can be generated.
Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Implication for Drug-Likeness |
|---|---|---|
| Molecular Weight | ~248.09 g/mol | Compliant with Lipinski's Rule (< 500) |
| cLogP | 1.5 - 2.5 | Optimal range for good absorption and permeability |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Compliant with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 3 (N, O in azetidine, O in furan) | Compliant with Lipinski's Rule (≤ 10) |
| pKa (basic) | 7.5 - 8.5 (azetidine nitrogen) | Likely to be partially protonated at physiological pH |
These predicted values suggest that this compound possesses a favorable profile for oral bioavailability. The balanced lipophilicity and hydrogen bonding capacity indicate a good potential for both solubility and membrane permeability.
Biological Activity and Mechanistic Studies of 1 5 Bromofuran 2 Yl Methyl Azetidin 3 Ol and Its Analogues in Vitro
Antimicrobial Activity Investigations (in vitro)
The antimicrobial potential of compounds structurally related to 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol has been explored against a variety of bacterial and fungal pathogens, including the causative agent of tuberculosis.
Antibacterial Efficacy Against Bacterial Strains
Analogues of this compound, particularly those incorporating a furan-azetidinone framework, have demonstrated notable antibacterial properties. Studies on novel furan-azetidinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. jneonatalsurg.comjneonatalsurg.com For instance, certain furan (B31954) derivatives have exhibited significant action against Escherichia coli and Staphylococcus aureus. ijabbr.com While specific data for multi-drug resistant isolates for close analogues is limited, the broad-spectrum activity of related compounds suggests a promising area for further investigation. researchgate.net The antibacterial activity of azetidine (B1206935) derivatives is often attributed to the strained β-lactam ring, a feature present in some, but not all, analogues. derpharmachemica.comjmchemsci.com
Table 1: Antibacterial Activity of Selected Furan and Azetidine Analogues
| Compound Class | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | MIC of 64 µg/mL for the most active compound | ijabbr.com |
| Furan-azetidinone hybrids | Escherichia coli | Compounds 4E and 4D identified as potential inhibitors | ijper.org |
Antifungal Efficacy Against Fungal Species
The exploration of furan and azetidine-containing compounds has extended to their potential as antifungal agents. medwinpublishers.com Novel furan-azetidinone derivatives have been synthesized and evaluated for their in-vitro antifungal activity, with some showing promising results when compared to standard drugs like ketoconazole. jneonatalsurg.com Additionally, novel chitosan-azetidine derivatives have been synthesized and have demonstrated significant inhibitory effects on the morphology of fungal mycelia, indicating their potential as effective antifungal agents. nih.gov Furthermore, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed that all tested compounds inhibited the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com
Antitubercular Activity Against Mycobacterium tuberculosis
A significant area of research for analogues of this compound is their activity against Mycobacterium tuberculosis. A series of 21 new 7′H-spiro[azetidine-3,5′-furo [3,4-d]pyrimidine]s, which feature both the furan and azetidine moieties, demonstrated high in vitro activity against M. tuberculosis. mdpi.comnih.govsciprofiles.com Notably, two compounds from this series exhibited lower minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis than the first-line anti-tuberculosis drug, isoniazid. mdpi.comnih.govsciprofiles.com These nitrofuran-warhead-equipped spirocyclic azetidines represent a promising class of compounds for the development of new anti-tuberculosis drugs. mdpi.comresearchgate.netsemanticscholar.orgnih.gov The mechanism of action for these nitrofuran-based compounds is believed to involve reductive activation by mycobacterial enzymes. nih.gov
Table 2: Antitubercular Activity of Spirocyclic Azetidine Analogues
| Compound Series | Target Organism | Key Finding | Reference |
|---|
Antiproliferative and Anticancer Activity in Cell Line Models (in vitro)
The anticancer potential of furan and azetidine derivatives has been another active area of investigation. Various furan derivatives have been reported to possess antiproliferative activities against a range of human cancer cell lines. ijabbr.comresearchgate.netmdpi.com For example, novel chalcone (B49325) derivatives containing a 3-(furan-2-yl)pyrazolyl moiety have been synthesized and tested against four human cancer cell lines: HepG2 (human hepatocellular carcinoma), MCF7 (human Caucasian breast adenocarcinoma), A549 (lung carcinoma), and BJ1 (normal skin fibroblast). d-nb.infonih.gov One of the most promising compounds from this study, 7g, showed an IC50 of 27.7 µg/ml against A549 cells and 26.6 µg/ml against HepG2 cells. nih.govresearchgate.net
Table 3: Antiproliferative Activity of a Furan-Containing Analogue
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 7g (3-(furan-2-yl)pyrazolyl hybrid chalcone) | A549 (lung carcinoma) | 27.7 µg/ml | nih.govresearchgate.net |
Enzyme Inhibition and Receptor Binding Studies
Mechanistic studies on analogues of this compound have shed light on their molecular targets, providing a basis for their observed biological activities.
Specific Enzyme Inhibition Profiling
Deazaflavin-Dependent Nitroreductase (Ddn): The antitubercular activity of nitrofuran-containing analogues is linked to their bioactivation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. mdpi.comnih.govsemanticscholar.orgnih.govnih.gov This enzyme catalyzes the reduction of the nitro group, leading to the formation of reactive nitrogen species that are toxic to the bacteria. nih.govresearchgate.net The dependence on this specific mycobacterial enzyme for activation contributes to the selective toxicity of these compounds against M. tuberculosis. nih.gov
Serine Proteases: The azetidine scaffold is also a component of inhibitors targeting serine proteases. ekb.eg For instance, the 1,3-diazetidine-2,4-dione (B14145313) nucleus has been shown to be an effective scaffold for serine protease inhibitors, with compounds showing high activity against human cathepsin G, α-chymotrypsin, and human chymase. nih.gov Additionally, substituted 2-azetidinones have been identified as potent, time-dependent inhibitors of human leucocyte elastase (HLE) and human cathepsin G (Cat-G). nih.gov These findings suggest that the azetidine ring can be a key pharmacophore for the development of inhibitors of this important class of enzymes.
Ligand-Receptor Binding Affinity Determinations
In line with the scarcity of general biological data, there are no specific reports on the ligand-receptor binding affinities of this compound. Quantitative measures of binding, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50) for any specific biological target, have not been documented. This information is critical for understanding the potency and selectivity of a compound and for identifying its potential molecular targets.
Structure-Activity Relationship (SAR) Investigations
Influence of Substituents on Biological Potency and Selectivity
Due to the absence of biological activity data for the parent compound, systematic Structure-Activity Relationship (SAR) studies have not been conducted. Such studies would typically involve the synthesis and biological evaluation of a series of analogues to determine how modifications to the chemical structure—such as altering the substituent on the furan ring or the azetidine core—impact biological potency and selectivity. Without a baseline of activity for this compound, these crucial investigations have not been undertaken.
Conformational Requirements for Biological Activity
Similarly, the conformational requirements for any potential biological activity of this compound remain unknown. Understanding the three-dimensional arrangement of the molecule that is necessary for interaction with a biological target is a key aspect of medicinal chemistry research. However, without an identified biological target or activity, studies into the active conformation of this compound have not been performed.
Mechanisms of Biological Action at the Molecular Level
The molecular mechanism of action for this compound is currently not well-documented in the scientific literature. Investigations into how this compound might interact with biological macromolecules at a molecular level, for example, through DNA binding or specific protein-ligand interactions, have not been reported. Elucidating the mechanism of action is a fundamental step in the development of any potential therapeutic agent, and this information is presently unavailable for this specific molecule.
While the broader classes of furan and azetidine derivatives have been explored for various medicinal purposes, the specific compound this compound remains an uncharacterized entity in the field of pharmacological research. Future studies are required to determine its biological properties and potential therapeutic applications.
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Next-Generation Analogues with Tuned Biological Profiles
The synthesis of analogues of 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a crucial step towards understanding its structure-activity relationship (SAR) and optimizing its biological profile. nih.gov The modular nature of this compound, consisting of the 5-bromofuran, the methyl linker, and the azetidin-3-ol (B1332694) core, allows for systematic modifications at multiple positions.
Future synthetic efforts could focus on:
Modification of the Furan (B31954) Ring: Replacing the bromine atom with other halogens (chlorine, fluorine) or with hydrogen-bond donors/acceptors, alkyl groups, or aryl moieties could significantly impact the compound's electronic properties and binding interactions. Furthermore, the furan ring itself could be substituted with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the oxygen heteroatom for biological activity. vulcanchem.com
Alteration of the Azetidine (B1206935) Ring: The hydroxyl group on the azetidine ring is a key feature that can be modified to explore its role in target engagement. Esterification, etherification, or replacement with an amino or fluoro group would generate a library of analogues with varying polarity and hydrogen-bonding capacity. Additionally, substitution at other positions on the azetidine ring could introduce new vectors for interaction with biological targets. nih.gov
Varying the Linker: The methylene (B1212753) linker connecting the furan and azetidine rings could be extended or rigidified to alter the spatial orientation of the two moieties. Introducing conformational constraints, for instance through cyclopropanation or the incorporation of a double bond, could lead to analogues with enhanced selectivity and potency.
These synthetic endeavors will generate a diverse library of compounds, which can then be screened to identify analogues with improved potency, selectivity, and pharmacokinetic properties.
Exploration of Novel Biological Targets for this compound Scaffolds
The structural motifs present in this compound suggest several potential classes of biological targets. The azetidine ring is a feature found in various biologically active compounds, including inhibitors of enzymes like β-lactamases. derpharmachemica.com The furan ring is also a common moiety in natural products and synthetic molecules with diverse pharmacological activities. beilstein-journals.org
Future research should aim to identify the specific biological targets of this scaffold through:
Phenotypic Screening: Initial screening of the compound and its analogues in cell-based assays representing various disease states (e.g., cancer, inflammation, neurological disorders) can reveal potential therapeutic areas.
Target Deconvolution: For compounds that exhibit interesting phenotypic effects, various target identification methods can be employed. These include affinity chromatography, chemical proteomics, and computational target prediction based on structural similarity to known ligands.
Biochemical Assays: Once potential targets are identified, their interaction with the compound can be validated and characterized through in vitro biochemical and biophysical assays.
Given the presence of the bromofuran moiety, which can participate in halogen bonding, and the azetidinol (B8437883) core, which can form key hydrogen bonds, it is plausible that this scaffold could interact with targets such as kinases, proteases, or epigenetic reader domains. nih.gov
Integration into Fragment-Based Drug Discovery and Target Identification
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govrsc.org The relatively low molecular weight of the core scaffold of this compound makes it an ideal candidate for inclusion in fragment libraries.
The integration of this scaffold into FBDD workflows would involve:
Fragment Library Synthesis: Creating a library of smaller fragments that represent different components of the parent molecule (e.g., 5-bromofuran-2-yl-methanol, azetidin-3-ol).
Biophysical Screening: Screening these fragments against a wide range of protein targets using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR). drugdiscoverychemistry.com
Hit-to-Lead Optimization: For fragments that show binding to a target, the full this compound structure can serve as a template for growing the fragment into a more potent lead compound. nih.gov The crystal structure of the fragment bound to its target would provide crucial information for the rational design of these more elaborate molecules.
This approach could uncover novel biological targets for this chemical class and provide a clear path for lead optimization.
Development of High-Throughput Screening Assays for Related Compounds
To efficiently explore the biological potential of the this compound scaffold and its analogues, the development of high-throughput screening (HTS) assays is essential. researcher.lifeprinceton.edu These assays would enable the rapid evaluation of large numbers of compounds, accelerating the discovery of molecules with desired biological activities.
Key considerations for HTS assay development include:
Assay Format: Depending on the target class, various assay formats can be employed, including fluorescence-based, luminescence-based, or label-free detection methods. mdpi.com
Cell-Based vs. Biochemical Assays: Cell-based assays can provide information on a compound's activity in a more physiologically relevant context, while biochemical assays are useful for confirming direct target engagement and for mechanistic studies. nih.govresearchgate.net
Automation: Utilizing robotic systems for liquid handling and data acquisition is crucial for achieving the throughput required for screening large compound libraries.
The development of robust and reliable HTS assays will be a critical enabler for unlocking the full therapeutic potential of this chemical scaffold.
Application in Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in living systems. beilstein-journals.org The this compound scaffold could serve as a starting point for the development of such probes.
The design of chemical probes based on this scaffold would involve:
Affinity and Selectivity Optimization: Fine-tuning the structure to maximize its affinity and selectivity for the target of interest.
Introduction of Reporter Tags: Incorporating a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne or azide (B81097) group, would allow for the visualization and/or isolation of the target protein.
Characterization in Biological Systems: Validating the probe's ability to engage its target in cells and in more complex biological models.
The development of chemical probes derived from this compound would provide valuable tools for basic research, helping to elucidate the roles of its biological targets in health and disease.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, and how are intermediates characterized?
Answer:
- Synthetic Routes : Use nucleophilic substitution or coupling reactions between 5-bromofuran-2-ylmethyl derivatives and azetidin-3-ol precursors. For example, a Mitsunobu reaction or alkylation of azetidin-3-ol with a bromofuran-containing electrophile can be employed, similar to procedures in azetidine-based syntheses .
- Characterization : Confirm intermediates via H and C NMR (e.g., δ ~4.6–3.7 ppm for azetidine protons, ~132–128 ppm for bromofuran carbons) and mass spectrometry (ESI-MS for molecular ion confirmation). Cross-validate purity using HPLC with UV detection at 254 nm .
Basic: How do researchers distinguish stereoisomers or conformational isomers of this compound during structural analysis?
Answer:
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to resolve enantiomers.
- NOE Experiments : Perform 2D NOESY NMR to identify spatial proximity between the azetidine hydroxyl group and bromofuran substituents, confirming preferred conformers .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated in azetidine derivatives with similar steric constraints .
Advanced: How can computational modeling predict the bioactivity of this compound against therapeutic targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., Bcl-2/Bcl-xL for apoptosis modulation, as seen in structurally related azetidine inhibitors). Focus on interactions between the bromofuran moiety and hydrophobic pockets .
- SAR Analysis : Compare binding affinities of analogs (e.g., replacing bromine with other halogens or modifying the azetidine hydroxyl group) to identify critical pharmacophores .
Advanced: What experimental approaches resolve contradictions in solubility or stability data for this compound?
Answer:
- For Solubility Discrepancies :
- Measure equilibrium solubility in buffered solutions (pH 1–7.4) using shake-flask or HPLC methods.
- Apply Hansen solubility parameters to correlate results with solvent polarity .
- For Stability Issues :
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the azetidine ring or debromination) .
Advanced: How is the compound’s potential as a kinase or protease inhibitor evaluated in vitro?
Answer:
- Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) to measure IC values. Include positive controls (e.g., staurosporine for kinases).
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293 or HeLa) to assess membrane permeability .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Follow institutional guidelines for azetidine-containing waste .
Advanced: How do researchers optimize reaction yields for large-scale synthesis while minimizing impurities?
Answer:
- Process Chemistry : Scale up using flow chemistry to control exothermic reactions (e.g., alkylation steps).
- Purification : Employ recrystallization (e.g., from ethyl acetate/hexane) or preparative HPLC with C18 columns. Monitor for residual solvents (ICH Q3C guidelines) .
Advanced: What strategies validate the compound’s role in modulating protein-protein interactions (PPIs)?
Answer:
- SPR Analysis : Use surface plasmon resonance to measure binding kinetics (k/k) with immobilized target proteins.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of proteins in the presence of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
